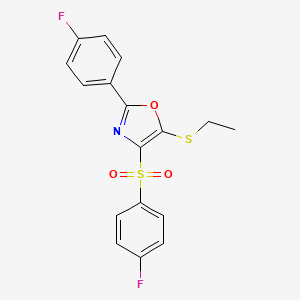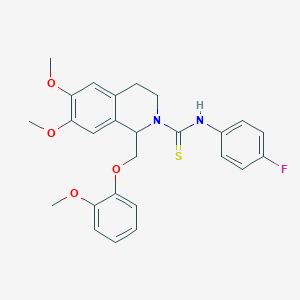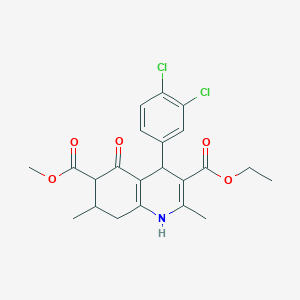![molecular formula C24H24N4O4 B11452947 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11452947.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety, a piperazine ring, a furan ring, and a quinazolinone core, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:
-
Formation of the Benzodioxole-Piperazine Intermediate
Starting Materials: 1,3-benzodioxole and piperazine.
Reaction Conditions: The benzodioxole is reacted with piperazine in the presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., xylene) at elevated temperatures (around 130°C) to form the intermediate.
-
Coupling with Furan-2-yl Compound
Starting Materials: The benzodioxole-piperazine intermediate and a furan-2-yl halide.
Reaction Conditions: The intermediate is coupled with the furan-2-yl halide using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction) under inert atmosphere conditions.
-
Cyclization to Form Quinazolinone Core
Starting Materials: The coupled product from the previous step.
Reaction Conditions: Cyclization is achieved by heating the product with a suitable cyclizing agent (e.g., polyphosphoric acid) to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the benzodioxole or furan rings can lead to the formation of corresponding carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions on the piperazine ring can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one has shown promise as a therapeutic agent. It has been investigated for its potential to act as a dopamine receptor agonist, which could be beneficial in treating conditions like Parkinson’s disease.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals. Its complex structure and reactivity make it valuable in the production of high-value chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various neurological pathways. This interaction is crucial for its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another dopamine receptor agonist with a similar piperazine structure.
Quinazolinone Derivatives: Compounds with a quinazolinone core that exhibit various pharmacological activities.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, known for their diverse biological activities.
Uniqueness
What sets 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one apart is its combination of structural elements from different pharmacologically active compounds. This unique structure allows it to interact with multiple biological targets, potentially offering a broader range of therapeutic applications compared to its analogs.
Properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H24N4O4/c29-20-12-17(21-2-1-9-30-21)11-19-18(20)13-25-24(26-19)28-7-5-27(6-8-28)14-16-3-4-22-23(10-16)32-15-31-22/h1-4,9-10,13,17H,5-8,11-12,14-15H2 |
InChI Key |
VZZRMQOYCQGPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)CC(CC5=O)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11452877.png)
![5-[(3-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11452881.png)
![4-chloro-N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11452882.png)
![methyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate](/img/structure/B11452892.png)
![2-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B11452900.png)


![ethyl 6-(2-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11452913.png)
![ethyl 6-(2-chlorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11452927.png)
![N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11452928.png)
![Cyclohexyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11452942.png)
![Butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11452951.png)


